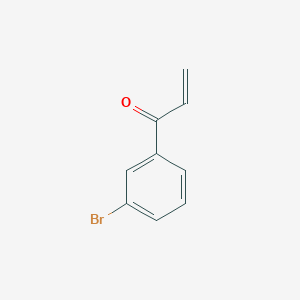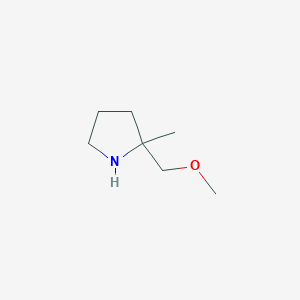
2-Methoxymethyl-2-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-2-methylpyrrolidine is an organic compound with the molecular formula C7H15NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-2-methylpyrrolidine typically involves the reaction of pyrrolidine with formaldehyde and methanol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, to form the methoxymethyl group. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(methoxymethyl)-2-methylpyrrolidine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-2-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-(methoxymethyl)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound can also participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxymethyl)pyrrolidine: Lacks the additional methyl group, which can affect its reactivity and binding properties.
2-Methylpyrrolidine: Lacks the methoxymethyl group, which can influence its solubility and chemical behavior.
N-Methylpyrrolidine: Has a different substitution pattern, which can alter its chemical and physical properties.
Uniqueness
2-(Methoxymethyl)-2-methylpyrrolidine is unique due to the presence of both the methoxymethyl and methyl groups, which can enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-2-methylpyrrolidine |
InChI |
InChI=1S/C7H15NO/c1-7(6-9-2)4-3-5-8-7/h8H,3-6H2,1-2H3 |
Clave InChI |
DTELXVYYTBMURM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


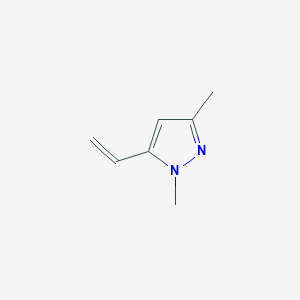
![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
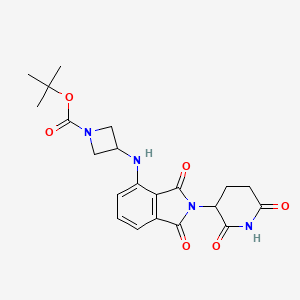
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one](/img/structure/B13550414.png)
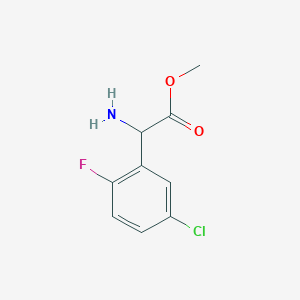
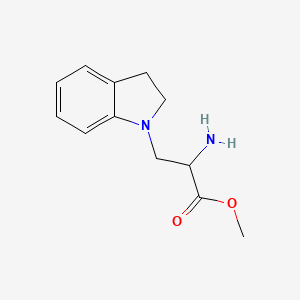
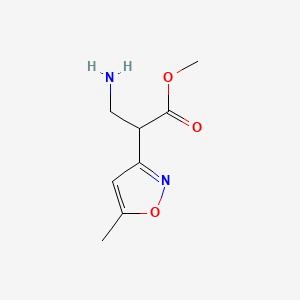

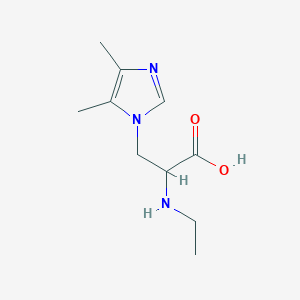

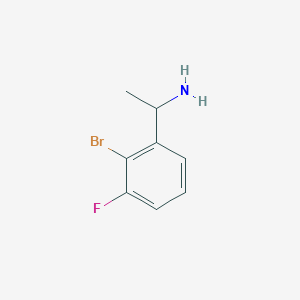
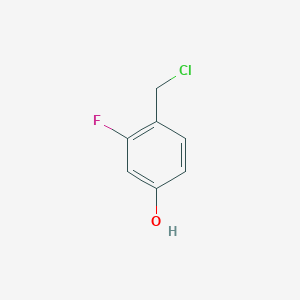
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
